1,3-dimethyl-5-pyrazolidone
Overview
Description
1,3-dimethyl-5-pyrazolidone is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a white crystalline solid that is soluble in water and organic solvents
Mechanism of Action
Mode of Action
It is known that the pyrazolidinone core can interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific target identification and mode of action studies, it is challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including 2,5-Dimethylpyrazolidin-3-one. Specific studies investigating these aspects for 2,5-dimethylpyrazolidin-3-one are currently lacking .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylpyrazolidin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with L-threonine dehydrogenase and aminoacetone oxidase, which are crucial in metabolic pathways . These interactions often involve the binding of 2,5-Dimethylpyrazolidin-3-one to the active sites of these enzymes, thereby modulating their catalytic activities.
Cellular Effects
The effects of 2,5-Dimethylpyrazolidin-3-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, 2,5-Dimethylpyrazolidin-3-one has been found to impact cell signaling pathways, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 2,5-Dimethylpyrazolidin-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in gene expression, further influencing cellular processes. For example, the interaction of 2,5-Dimethylpyrazolidin-3-one with L-threonine dehydrogenase and aminoacetone oxidase can lead to the modulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethylpyrazolidin-3-one have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2,5-Dimethylpyrazolidin-3-one remains stable under specific conditions, but its degradation can lead to the formation of by-products that may influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to alter cellular function over time.
Dosage Effects in Animal Models
The effects of 2,5-Dimethylpyrazolidin-3-one vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent .
Metabolic Pathways
2,5-Dimethylpyrazolidin-3-one is involved in several metabolic pathways. It interacts with enzymes such as L-threonine dehydrogenase and aminoacetone oxidase, influencing the metabolic flux and levels of metabolites . These interactions are crucial for the compound’s role in biochemical reactions, as they determine the flow of metabolites through various pathways.
Transport and Distribution
The transport and distribution of 2,5-Dimethylpyrazolidin-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s overall impact on cellular function.
Subcellular Localization
2,5-Dimethylpyrazolidin-3-one is localized within specific subcellular compartments, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its biochemical effects . This subcellular localization is crucial for understanding the compound’s role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-pyrazolidone typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the oxidative aromatization and bromination of pyrazolidin-3-one using a HBr-H2O2 system under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of green chemistry principles, such as the HBr-H2O2 system, is becoming more prevalent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,3-dimethyl-5-pyrazolidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Eosin Y under visible light to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, although specific examples are less documented.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where bromination is a notable example.
Common Reagents and Conditions:
Oxidation: Eosin Y-catalyzed visible-light-mediated aerobic conditions.
Bromination: HBr-H2O2 system under mild conditions.
Major Products Formed:
Oxidation Products: Various endo and exo oxidation products.
Bromination Products: 4-bromopyrazol-3-ol.
Scientific Research Applications
1,3-dimethyl-5-pyrazolidone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic systems and functionalized pyrazoles.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
- 5,5-Dimethylpyrazolidin-3-one
- 1,2-Diphenyl-3,5-dioxopyrazolidine
- 3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine
Comparison: 1,3-dimethyl-5-pyrazolidone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 5,5-Dimethylpyrazolidin-3-one, it has different steric and electronic properties that influence its reactivity and applications .
Properties
IUPAC Name |
2,5-dimethylpyrazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-3-5(8)7(2)6-4/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYIOKFAHJURRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546352 | |
Record name | 2,5-Dimethylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54945-11-8 | |
Record name | 2,5-Dimethylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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